molecular formula C9H10N2O3 B064938 Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate CAS No. 183430-98-0

Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate

Cat. No. B064938
M. Wt: 194.19 g/mol
InChI Key: CVJSCYYKJNPRTL-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate, also known as Methyl 3-amino-5-(hydroxyimino)methyl benzoate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate is not fully understood. However, it has been suggested that it exerts its pharmacological effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS).

Biochemical And Physiological Effects

Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate has been shown to exhibit significant biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, it has been shown to reduce oxidative stress and improve antioxidant status in various tissues.

Advantages And Limitations For Lab Experiments

Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, it exhibits significant pharmacological effects at low concentrations, making it a cost-effective option for research. However, its limitations include its low solubility in water and its instability at high temperatures and in acidic conditions.

Future Directions

There are several future directions for the research on Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate. One of the potential applications is in the development of novel anti-inflammatory and antioxidant agents for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate and to explore its potential interactions with other drugs and compounds. Finally, the development of novel synthesis methods and the optimization of the current methods can lead to the production of more efficient and cost-effective compounds.

Synthesis Methods

Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate can be synthesized through a reaction between methyl 3-aminobenzoate and hydroxylamine hydrochloride in the presence of sodium acetate. This reaction leads to the formation of Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-(hydroxyimino)methyl benzoate, which can be further converted to Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate through a reaction with acetic anhydride.

Scientific Research Applications

Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit significant anti-inflammatory, antioxidant, and antimicrobial activities. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

properties

CAS RN

183430-98-0

Product Name

Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate

InChI

InChI=1S/C9H10N2O3/c1-14-9(12)7-2-6(5-11-13)3-8(10)4-7/h2-5,13H,10H2,1H3/b11-5+

InChI Key

CVJSCYYKJNPRTL-VZUCSPMQSA-N

Isomeric SMILES

COC(=O)C1=CC(=CC(=C1)/C=N/O)N

SMILES

COC(=O)C1=CC(=CC(=C1)C=NO)N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C=NO)N

synonyms

Benzoic acid, 3-amino-5-[(hydroxyimino)methyl]-, methyl ester (9CI)

Origin of Product

United States

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